2-benzamido-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)oxazole-4-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising oxazole, pyridazinone, and furan moieties linked via an ethyl spacer and a benzamido group. Its synthesis likely involves multi-step coupling reactions, such as amidation or nucleophilic substitution, to assemble the heterocyclic fragments .
Properties
IUPAC Name |
2-benzamido-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c27-18-9-8-15(17-7-4-12-30-17)25-26(18)11-10-22-20(29)16-13-31-21(23-16)24-19(28)14-5-2-1-3-6-14/h1-9,12-13H,10-11H2,(H,22,29)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWDTCUMDWKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-benzamido-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)oxazole-4-carboxamide represents a novel class of organic compounds characterized by a complex structure that combines furan, pyridazine, and oxazole moieties. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | IRWKTQGDZZHMKT-UHFFFAOYSA-N |
The compound's structure features a benzamido group, which is significant for its biological interactions. The presence of furan and pyridazine rings suggests potential activity against various biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives containing furan and pyridazine moieties exhibit notable antitumor properties. For instance, compounds similar to the one have been tested against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). These studies utilized both two-dimensional (2D) and three-dimensional (3D) cell culture methods to evaluate cytotoxicity and proliferation inhibition.
- Case Study Findings :
- Compounds showed significant cytotoxic effects in 2D assays with IC50 values ranging from 6.26 μM to 20.46 μM across different cell lines .
- The antitumor activity was more pronounced in 2D cultures compared to 3D environments, indicating the importance of cellular context in evaluating drug efficacy.
Antimicrobial Activity
In addition to antitumor effects, the compound's derivatives have been evaluated for antimicrobial properties. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed promising results.
- Antimicrobial Testing Results :
The proposed mechanisms through which these compounds exert their biological effects include:
- DNA Binding : Many of the tested compounds bind to DNA, particularly within the minor groove, inhibiting DNA-dependent enzymes.
- Enzyme Inhibition : The interaction with specific enzymes involved in cell proliferation pathways may contribute to their antitumor effects.
- Cell Cycle Modulation : Compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis of Biological Activity
| Compound Type | Antitumor Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| Furan-Pyridazine Derivatives | 6.26 - 20.46 | Varies; some <10 |
| Benzimidazole Derivatives | Higher than furan derivatives | Moderate; varies by structure |
Notable Studies
- A study indicated that certain furan derivatives could effectively inhibit cell proliferation in lung cancer models while displaying lower toxicity towards normal fibroblast cells .
- Another research highlighted the broad-spectrum antimicrobial properties of similar compounds, showing effectiveness against both bacterial and fungal pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Design
a. Pyridazinone Derivatives () Compounds like 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) share the pyridazinone core but differ in substituents and functionalization. Unlike the target compound’s furan-2-yl group at position 3 of pyridazinone, 5a features a benzyloxy group. This structural divergence suggests distinct solubility and target selectivity profiles .
b. Oxazole-Containing Analogues () The 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) series includes oxazole-like benzooxazine rings. However, the target compound’s oxazole is directly functionalized with a carboxamide group, whereas benzooxazine derivatives in 7a-c are fused with pyrimidine and phenyl substituents. This difference likely impacts electronic properties and metabolic stability .
c. Multi-Ring Systems () Compounds such as N-{4-[(4-dimethylamino-benzylidene)amino]-6-... triazin-2-yl}-...-4-oxo-4-pyrrolidin-1-yl-butylamide incorporate triazine and pyrrolidine rings. While the target compound lacks triazine, both share amide linkages and heteroaromatic cores. The furan in the target compound may confer greater π-π stacking capability compared to the dimethylamino groups in ’s analogues .
Physicochemical and Bioactivity Implications
- Lipophilicity : The furan-2-yl group (logP ~1.5) may reduce hydrophobicity compared to benzyloxy (logP ~2.8) or phenyl substituents in analogues.
- Hydrogen-Bond Capacity : The oxazole-4-carboxamide provides two H-bond acceptors (amide carbonyl and oxazole N), surpassing the single sulfonamide group in 5a .
- Metabolic Stability : The ethyl spacer may mitigate rapid oxidation compared to methylene-linked systems in and .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
- Answer : The compound’s synthesis can be approached via multi-step reactions involving coupling of benzamide, oxazole, and pyridazinone moieties. Ethanol is a common solvent for such heterocyclic condensations, as seen in analogous syntheses of thiazolidinone derivatives (e.g., 70% yield in ethanol for similar compounds) . Optimization should focus on:
- Catalyst selection : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Temperature control : Moderate heating (60–80°C) to avoid decomposition of heat-sensitive groups like furan .
- Purification : Flash chromatography (ethyl acetate/hexane mixtures) for isolating intermediates with >95% purity .
Q. Which analytical techniques are critical for structural confirmation?
- Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR/IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic proton environments .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for solvated analogs (e.g., N,N-dimethylformamide solvate with R factor = 0.049) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical values) .
Advanced Research Questions
Q. How can substituent variations on the pyridazinone or benzamide moieties modulate bioactivity?
- Answer : Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., -Cl, -F) on the benzamide ring enhance metabolic stability, as seen in trifluoromethyl-substituted analogs .
- Furan-2-yl vs. substituted aryl groups : Furan improves solubility but may reduce binding affinity in kinase assays compared to pyrazinyl derivatives .
- Pyridazinone modifications : 6-oxo groups enhance hydrogen-bonding interactions with target proteins, critical for anticancer activity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use glucose uptake or glucokinase activity assays (e.g., rat hepatocyte models) for consistent evaluation .
- Purity validation : Ensure >98% HPLC purity to exclude confounding effects from byproducts .
- Computational docking : Compare binding poses (e.g., AutoDock Vina) to identify steric/electronic mismatches between analogs and targets .
Q. What computational tools predict pharmacokinetic properties of this compound?
- Answer : Leverage platforms like ACD/Labs Percepta for:
- LogP calculations : Estimate lipophilicity (critical for blood-brain barrier penetration) .
- Metabolic stability : Predict cytochrome P450 interactions using QSAR models .
- Solubility : Correlate with experimental data from DMSO/PBS solubility screens .
Methodological Considerations
Q. How to design stability studies under physiological conditions?
- Answer :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light sensitivity : Store in amber vials and assess photodegradation under UV/visible light .
- Thermal stability : Use DSC/TGA to identify decomposition thresholds (>150°C for most carboxamides) .
Q. What strategies improve yield in large-scale synthesis?
- Answer :
- Stepwise coupling : Isolate intermediates (e.g., oxazole-4-carboxylic acid) before final amide bond formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for cyclization steps .
- Catalyst recycling : Use immobilized Pd nanoparticles for cost-effective cross-couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
